molecular formula C8H9ClN2O B2555933 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride CAS No. 2287344-39-0

1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride

Cat. No.: B2555933
CAS No.: 2287344-39-0
M. Wt: 184.62
InChI Key: FRAPANPUVJRMTJ-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Preparation Methods

The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism by which 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating biological pathways. For example, the compound may inhibit the fibroblast growth factor receptor, which plays a role in cell proliferation and cancer progression .

Comparison with Similar Compounds

1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride can be compared with other heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-5-6-3-7-1-2-9-8(7)10-4-6;/h3-5H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAPANPUVJRMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287344-39-0
Record name 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde hydrochloride
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